Crenolanib Trifluoroacetic Acid Salt

GIST PDGFRA D842V Drug Resistance

Many FLT3/PDGFR inhibitors fail against key resistance mutations, compromising in vivo models. Crenolanib Trifluoroacetic Acid Salt (CAS 1797008-57-1) directly addresses this with unique potency: - >135-fold more potent than imatinib against PDGFRA D842V mutation - Retains activity against FLT3-D835Y (Kd 0.14 nM) and D835V (Kd 3.3 nM) mutants - >100-fold selectivity for FLT3/PDGFR over c-KIT preserves hematopoietic colony formation (75% vs. 23% for quizartinib) Supplied as ≥98% HPLC-pure TFA salt, ideal for chronic in vivo dosing studies requiring sustained target engagement.

Molecular Formula C28H30F3N5O4
Molecular Weight 557.574
CAS No. 1797008-57-1
Cat. No. B588524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrenolanib Trifluoroacetic Acid Salt
CAS1797008-57-1
Synonyms1-[2-[5-[(3-Methyl-3-oxetanyl)methoxy]-1H-benzimidazol-1-yl]-8-quinolinyl]-4-piperidinamine Trifluoroacetic Acid Salt;  ARO 002 Trifluoroacetic Acid Salt;  CP 868596 Trifluoroacetic Acid Salt;  [1-[2-[5-(3-Methyloxetan-3-ylmethoxy)benzimidazol-1-yl]quin
Molecular FormulaC28H30F3N5O4
Molecular Weight557.574
Structural Identifiers
SMILESCC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C(=O)(C(F)(F)F)O
InChIInChI=1S/C26H29N5O2.C2HF3O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30;3-2(4,5)1(6)7/h2-8,13,17,19H,9-12,14-16,27H2,1H3;(H,6,7)
InChIKeyYEXIMZJUWLNAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crenolanib Trifluoroacetic Acid Salt (CAS 1797008-57-1): A Potent, Selective Type I FLT3 and PDGFR Inhibitor


Crenolanib Trifluoroacetic Acid Salt (CAS 1797008-57-1), a salt form of the active pharmaceutical ingredient crenolanib (free base CAS 670220-88-9), is an orally bioavailable, potent, and selective type I tyrosine kinase inhibitor (TKI). It primarily targets the class III receptor tyrosine kinases FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and beta (PDGFRβ) [1]. As a type I inhibitor, crenolanib binds to the active conformation of these kinases, a feature that underpins its unique activity profile against certain clinically challenging resistance mutations [2].

Why Crenolanib Trifluoroacetic Acid Salt Cannot Be Replaced by Other FLT3 or PDGFR Inhibitors


Scientific and industrial users cannot simply substitute crenolanib with other FLT3 or PDGFR inhibitors due to critical differences in target selectivity, mutant kinase coverage, and resistance profile. Unlike many other TKIs in this class, crenolanib demonstrates unique, quantitatively defined advantages. For instance, it retains potent activity against the imatinib-resistant PDGFRA D842V mutation [1] and a broad spectrum of FLT3 resistance mutations, including D835 variants [2], while exhibiting a selectivity profile that may reduce myelosuppression compared to potent FLT3 inhibitors like quizartinib [3]. These are not general class properties but are specific, verifiable attributes of crenolanib that directly impact research outcomes, from developing targeted therapies for drug-resistant cancers to creating more selective in vivo models.

Quantitative Evidence Guide: Differentiating Crenolanib Trifluoroacetic Acid Salt from Its Closest Analogs


Crenolanib Is 135-Fold More Potent than Imatinib Against the Imatinib-Resistant PDGFRA D842V Mutant

Crenolanib demonstrates a 135-fold higher potency against the imatinib-resistant PDGFRA D842V mutant kinase compared to imatinib, with an IC50 of approximately 10 nM. In contrast, imatinib shows an IC50 of approximately 1350 nM in the same isogenic model system. This superior activity was further validated in BaF3 cells and primary GIST cells expressing PDGFRA D842V [1].

GIST PDGFRA D842V Drug Resistance

Crenolanib Retains Potent Activity Against a Broad Panel of FLT3 Resistance Mutations (D835Y/V) Where Other Inhibitors Fail

Crenolanib maintains high binding affinity (Kd) against multiple FLT3 kinase domain mutants associated with resistance to other TKIs. Its Kd values for FLT3(D835Y) and FLT3(D835V) are 0.14 nM and 3.3 nM, respectively. In contrast, sorafenib exhibits significantly weaker binding to these mutants, with Kd values of 24 nM and 140 nM, respectively [1]. Furthermore, in primary patient samples with a FLT3 D835V mutation, only crenolanib showed activity with an IC50 of 2 nM in culture medium, while sorafenib and quizartinib were ineffective [2].

AML FLT3 D835 Drug Resistance

Crenolanib Exhibits >100-Fold Selectivity for PDGFR Over c-KIT, Potentially Reducing Myelosuppression Compared to Quizartinib

Crenolanib demonstrates over 100-fold selectivity for PDGFR and FLT3 compared to the related receptor tyrosine kinase c-KIT . A functional colony formation assay using normal donor bone marrow (n=3) showed that treatment with 200 nM quizartinib reduced erythroid colony abundance to 23% of control, while the same concentration of crenolanib preserved 75% of colonies [1]. This suggests that crenolanib's selectivity for FLT3 over c-KIT translates to less inhibition of normal hematopoietic progenitor cells compared to the less selective quizartinib.

FLT3 c-KIT Selectivity

Crenolanib's TID Dosing Regimen Achieves Sustained FLT3 Inhibition with Favorable Pharmacokinetics

Population pharmacokinetic (PK) modeling in patients with relapsed/refractory AML shows crenolanib is rapidly absorbed (Tmax of 2-3 hours) and follows first-order kinetics. Administration on a 100 mg three-times-daily (TID) schedule achieves steady-state concentrations by day 4, with a predicted median Cmax of 478 nM and a median trough concentration of 290 nM [1]. This TID regimen allows for a total daily dose of 300 mg while maintaining PK properties that lower Cmax and achieve higher trough levels, which is designed to provide constant FLT3 inhibition [1]. Unlike some other TKIs, crenolanib does not induce its own metabolism over time, and its clearance is unchanged between day 1 and day 15 [1].

Pharmacokinetics FLT3 Dosing

Optimal Research and Industrial Applications for Crenolanib Trifluoroacetic Acid Salt Based on Differentiating Evidence


Investigating Imatinib-Resistant GIST with PDGFRA D842V Mutation

Crenolanib is the most potent known inhibitor of the imatinib-resistant PDGFRA D842V mutation, with a 135-fold improvement in IC50 over imatinib [1]. Researchers studying this specific GIST subtype should use crenolanib as their primary tool compound for in vitro and in vivo models to accurately recapitulate therapeutic intervention for this patient population.

Studying FLT3 D835 Mutant Acute Myeloid Leukemia (AML)

Given its unique ability to maintain potent activity against a broad panel of FLT3 kinase domain mutants, including D835Y and D835V (Kd of 0.14 nM and 3.3 nM, respectively) [2], crenolanib is the compound of choice for experiments focused on FLT3 inhibitor resistance mediated by secondary point mutations. It is superior to other FLT3 TKIs like sorafenib or quizartinib in these specific models.

In Vivo FLT3 Inhibition Models Requiring Minimized Myelosuppression

Crenolanib's >100-fold selectivity for FLT3/PDGFR over c-KIT translates to a functional advantage in preserving normal hematopoietic colony formation (75% vs. 23% for quizartinib) [3]. This makes crenolanib a preferred agent for long-term in vivo studies where maintaining bone marrow function is critical to the experimental readout.

Pharmacodynamic Studies Requiring Sustained FLT3 Target Coverage

The well-defined population pharmacokinetic profile, which supports a TID dosing schedule to achieve steady-state trough levels of 290 nM for continuous FLT3 inhibition [4], allows researchers to design chronic dosing experiments with predictable and sustained target engagement. This is particularly valuable for in vivo efficacy studies where consistent pathway suppression is needed.

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